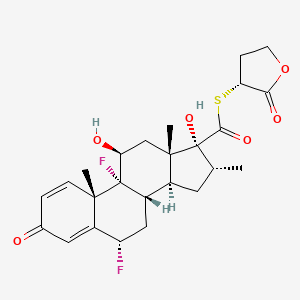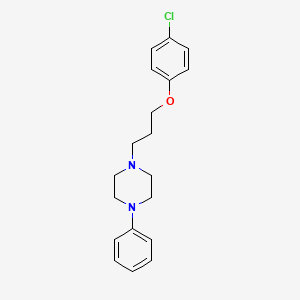
1-Dodecyl-1-methylpiperazinium chloride hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-1-methylpiperazinium chloride hydrochloride is a chemical compound with the molecular formula C17H38Cl2N2. It is known for its surfactant properties and is used in various industrial and scientific applications. The compound is characterized by its piperazinium core, which is substituted with a dodecyl (C12) chain and a methyl group, making it a quaternary ammonium salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Dodecyl-1-methylpiperazinium chloride hydrochloride typically involves the quaternization of 1-dodecylpiperazine with methyl chloride. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is ensured through multiple purification steps, including recrystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Dodecyl-1-methylpiperazinium chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the quaternary ammonium structure.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium iodide would yield 1-dodecyl-1-methylpiperazinium iodide.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-1-methylpiperazinium chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and micellization.
Biology: The compound is used in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Industry: The compound is used in the formulation of personal care products, cleaning agents, and industrial lubricants.
Wirkmechanismus
The mechanism of action of 1-Dodecyl-1-methylpiperazinium chloride hydrochloride is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to solubilize hydrophobic substances. At the molecular level, it interacts with lipid bilayers and proteins, disrupting their structure and function. This makes it effective in applications such as cell lysis and protein solubilization.
Vergleich Mit ähnlichen Verbindungen
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium surfactant with a longer alkyl chain.
Sodium Dodecyl Sulfate (SDS): An anionic surfactant commonly used in protein electrophoresis.
Triton X-100: A non-ionic surfactant used in similar applications.
Uniqueness: 1-Dodecyl-1-methylpiperazinium chloride hydrochloride is unique due to its specific structure, which combines the properties of both the piperazinium core and the dodecyl chain. This gives it distinct surfactant properties and makes it suitable for a wide range of applications that require both hydrophobic and hydrophilic interactions.
Eigenschaften
CAS-Nummer |
109965-44-8 |
|---|---|
Molekularformel |
C17H38Cl2N2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
1-dodecyl-1-methylpiperazin-1-ium;chloride;hydrochloride |
InChI |
InChI=1S/C17H37N2.2ClH/c1-3-4-5-6-7-8-9-10-11-12-15-19(2)16-13-18-14-17-19;;/h18H,3-17H2,1-2H3;2*1H/q+1;;/p-1 |
InChI-Schlüssel |
SFJQECBQYXPSST-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+]1(CCNCC1)C.Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


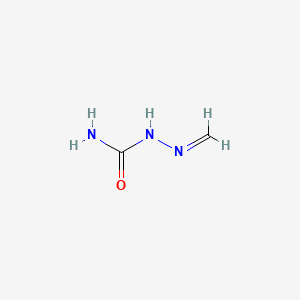
![1-(1-adamantyl)-3-[[(E)-1-(2-pyridyl)ethylideneamino]carbamothioylamino]thiourea](/img/structure/B12717807.png)
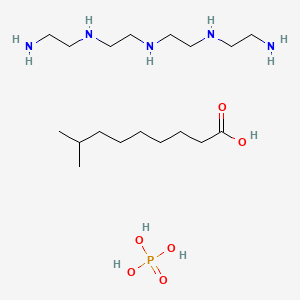
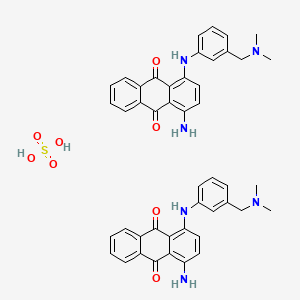

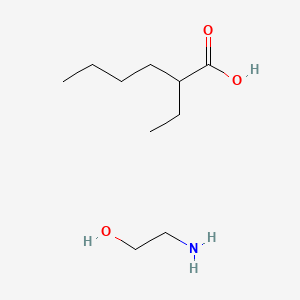


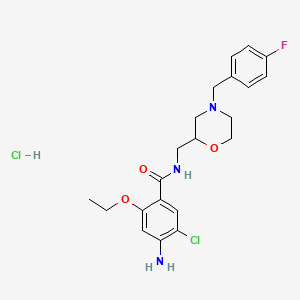
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12717853.png)
